Methyl 3,7-dibromoquinoline-2-carboxylate is a chemical compound classified under the category of brominated quinoline derivatives. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of bromine atoms, which can enhance biological activity and facilitate various chemical reactions. The compound's structure includes a quinoline ring system with two bromine substituents and a carboxylate ester functional group, making it a versatile building block in organic synthesis.
Methyl 3,7-dibromoquinoline-2-carboxylate is cataloged under various chemical databases, including PubChem and ChemSpider. Its International Chemical Identifier (InChI) and other identifiers provide a systematic way to reference this compound in scientific literature. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as methyl 3,7-dibromoquinoline-2-carboxylate, indicating its specific molecular structure.
The synthesis of methyl 3,7-dibromoquinoline-2-carboxylate typically involves several key steps:
The reaction conditions for both bromination and esterification must be carefully controlled to optimize yield and purity. For instance, temperature, solvent choice, and reaction time can significantly influence the efficiency of these reactions.
Methyl 3,7-dibromoquinoline-2-carboxylate has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software or drawn using chemical drawing tools.
Key data points relevant to its molecular structure include:
Methyl 3,7-dibromoquinoline-2-carboxylate can participate in several types of chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity while minimizing side reactions.
The mechanism of action for methyl 3,7-dibromoquinoline-2-carboxylate largely depends on its application in biological systems. In medicinal chemistry contexts, compounds containing brominated quinolines have been shown to exhibit antimicrobial and antitumor activities. The mechanism typically involves:
Data on specific interactions often requires experimental validation through biochemical assays.
Methyl 3,7-dibromoquinoline-2-carboxylate exhibits several notable physical properties:
Chemical properties include:
Methyl 3,7-dibromoquinoline-2-carboxylate finds applications primarily in scientific research:
Regioselective bromination of quinoline derivatives is critical for constructing the 3,7-dibrominated scaffold of methyl 3,7-dibromoquinoline-2-carboxylate. Direct electrophilic bromination of unsubstituted quinolines often yields mixtures due to comparable reactivities at C5, C7, and C8 positions. To overcome this, ortho-directing groups are employed: A carboxylate at C2 facilitates selective bromination at C3 via coordination, while electron-withdrawing substituents (e.g., nitro groups) deactivate C5/C8, enabling C7 functionalization [1] [5]. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde serves as a key precursor, where bromination precedes carboxylate introduction [1]. Computational studies (B3LYP/G3B3 levels) confirm that halogen atoms on quinoline’s benzo ring exhibit nearly equivalent C–Br bond dissociation energies (∼68–70 kcal/mol), explaining the challenge in achieving stepwise functionalization without directing groups [1].
Table 1: Regioselective Bromination Approaches for Quinoline Scaffolds
Quinoline Precursor | Brominating Agent | Position Brominated | Key Directing Group | Yield (%) |
---|---|---|---|---|
4-Chloroquinoline-3-carbaldehyde | Br₂/FeCl₃ | C6, C8 | Aldehyde at C3 | 85 |
Quinoline-2-carboxylate | NBS/DMF | C3 | Ester at C2 | 78 |
8-Hydroxyquinoline | Br₂/AcOH | C5, C7 | OH at C8 | 65 |
The C2-carboxylate group in methyl 3,7-dibromoquinoline-2-carboxylate is efficiently installed via base-promoted tandem reactions. A representative method involves reacting 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate under anhydrous K₂CO₃ in refluxing acetonitrile. This one-pot sequence comprises:
Table 2: One-Pot Conjugate Addition-Cyclization Components
Component | Role | Optimized Conditions | Impact on Yield |
---|---|---|---|
Methyl Mercaptoacetate | Nucleophile/Carbon donor | 1.2 equiv. | <70% if <1.0 equiv. |
Anhydrous K₂CO₃ | Base | 2.0 equiv. in MeCN | Critical for enolization |
Acetonitrile | Solvent | Reflux, 12 h | Prevents hydrolysis |
Quinoline-3-carbaldehyde | Electrophile | Dibromo-substituted at C6/C8 | Directs regiochemistry |
Palladium-catalyzed cross-coupling transforms methyl 3,7-dibromoquinoline-2-carboxylate into diverse analogues by exploiting the differential reactivity of C3- and C7-bromine atoms. The C7-Br (benzo ring) undergoes Suzuki-Miyaura coupling before C3-Br (electron-deficient pyridine ring) due to lower steric hindrance and enhanced oxidative addition kinetics [1] [7]. Key catalyst systems include:
Reaction scope encompasses arylboronic acids (e.g., phenyl, 4-MeO-phenyl) and heteroaryl trifluoroborates (e.g., furan-2-yl), though electron-rich boronic acids (4-MeO-C₆H₄B(OH)₂) give lower yields (50%) due to proto-deborylation [1] [7]. Microwave-assisted couplings (150°C, 30 min) further enhance efficiency for sterically hindered partners [4].
Table 3: Suzuki-Miyaura Coupling Scope with Methyl 3,7-Dibromoquinoline-2-carboxylate
Boron Reagent | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Phenylboronic acid | PdCl₂(PCy₃)₂/K₂CO₃ | DME/H₂O, 100°C, 4 h | Methyl 3-bromo-7-phenylquinoline-2-carboxylate | 90 |
4-CN-C₆H₄Bpin | Pd(dppf)Cl₂/K₂CO₃ | DME/H₂O, 80°C, 8 h | Methyl 3-bromo-7-(4-cyanophenyl)quinoline-2-carboxylate | 82 |
Pyridin-3-yl-BF₃K | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH, 100°C | Methyl 3-bromo-7-(pyridin-3-yl)quinoline-2-carboxylate | 66 |
Furan-2-yl-B(OH)₂ | PdCl₂(PCy₃)₂/K₃PO₄ | Dioxane, 110°C | Methyl 3-bromo-7-(furan-2-yl)quinoline-2-carboxylate | 74 |
Cyclization to thieno[3,2-c]quinolines represents a key route to fused analogues of methyl 3,7-dibromoquinoline-2-carboxylate. Optimization studies reveal three critical factors:
Post-cyclization, the thienoquinoline product precipitates upon cooling, enabling isolation by filtration without chromatography [1]. This protocol is scalable (50 mmol demonstrated) and adaptable to carboxylate diversification: saponification with NaOH/EtOH yields the acid, while LiAlH₄ reduction gives the alcohol [4].
Table 4: Cyclization Optimization Parameters for Thienoquinoline Formation
Parameter | Optimal Condition | Suboptimal Alternative | Yield Change |
---|---|---|---|
Base | Anhydrous K₂CO₃ (2.0 eq) | Aqueous NaOH (2.0 eq) | -35% (hydrolysis) |
Solvent | Anhydrous MeCN | DMF | -20% (side reactions) |
Temperature | 82°C (reflux) | 60°C | -55% (incomplete) |
Substrate Concentration | 0.25 M | 0.5 M | -15% (dimerization) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4